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Compound of Interest

Compound Name: 4-Iodo-2-methylbenzoic acid

Cat. No.: B175291 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 4-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Iodo-2-methylbenzoic acid (CAS No. 133232-58-3) is a substituted aromatic carboxylic acid

that serves as a key building block in synthetic organic chemistry, particularly in the

development of pharmaceuticals and advanced materials.[1] Its utility stems from the

orthogonal reactivity of its three functional components: the carboxylic acid, the methyl group,

and the iodine atom, which can be selectively targeted in various coupling and derivatization

reactions. Accurate and comprehensive characterization of this molecule is paramount for

ensuring the identity, purity, and quality of downstream products. This guide provides a detailed

analysis of the spectroscopic data for 4-Iodo-2-methylbenzoic acid, grounded in fundamental

principles and supported by data from analogous compounds. We will explore the expected

features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), offering both a predictive analysis and standardized protocols for

empirical data acquisition.
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The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. 4-Iodo-2-methylbenzoic acid possesses a benzene ring substituted at

positions 1, 2, and 4.

Molecular Formula: C₈H₇IO₂[2] Molecular Weight: 262.05 g/mol [2] Physical Form: Solid

4-Iodo-2-methylbenzoic Acid
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Caption: Molecular structure of 4-Iodo-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

chemical environment of atoms in a small molecule. While specific experimental spectra for 4-
Iodo-2-methylbenzoic acid are not widely published, a highly accurate predicted spectrum

can be derived from established substituent effects and data from related structures.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR reveals the number of distinct proton environments and their neighboring

relationships. For 4-Iodo-2-methylbenzoic acid, we expect to see signals for three aromatic

protons, one methyl group, and one carboxylic acid proton.

Predicted ¹H NMR Data
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Proton
Assignment

Predicted
Chemical Shift
(δ) [ppm]

Multiplicity

Predicted
Coupling
Constant (J)
[Hz]

Rationale

-COOH ~10-13 Singlet (broad) -

The acidic proton

is highly

deshielded,

exchanges

rapidly, and

typically does not

couple.

H-5 ~7.85
Doublet of

doublets (dd)

J(ortho) ≈ 8.0,

J(meta) ≈ 2.0

Ortho to the

electron-

withdrawing

iodine and meta

to the carboxyl

group.

Experiences

ortho-coupling to

H-6 and meta-

coupling to H-3.

H-3 ~7.75 Doublet (d) J(meta) ≈ 2.0

Ortho to the

electron-

withdrawing

iodine and meta

to the methyl

group.

Experiences only

meta-coupling to

H-5.

H-6 ~7.30 Doublet (d) J(ortho) ≈ 8.0 Ortho to the

carboxylic acid

group.
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ortho-coupling to

H-5.

-CH₃ ~2.50 Singlet (s) -

The methyl

protons are

adjacent to a

quaternary

carbon and thus

appear as a

singlet.

Causality Behind Predictions: The electron-withdrawing nature of the iodine and carboxyl

groups deshields (shifts downfield) the adjacent aromatic protons (H-3 and H-5). The methyl

group is weakly electron-donating, providing slight shielding. The splitting patterns are dictated

by the number of adjacent protons: H-5 is split by both H-6 (ortho) and H-3 (meta), while H-3

and H-6 are split only by H-5.

Proton Environments in 4-Iodo-2-methylbenzoic Acid
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Caption: Unique proton environments for ¹H NMR analysis.
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¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a count of the unique carbon atoms in a molecule. For 4-Iodo-2-
methylbenzoic acid, all eight carbons are chemically distinct and should produce eight

discrete signals.

Predicted ¹³C NMR Data

Carbon Assignment
Predicted Chemical Shift
(δ) [ppm]

Rationale

C=O ~170

The carboxylic acid carbonyl

carbon is highly deshielded,

consistent with data for

benzoic acid derivatives.[3]

C-2 ~142
Aromatic quaternary carbon

attached to the methyl group.

C-1 ~135

Aromatic quaternary carbon

attached to the electron-

withdrawing carboxyl group.

C-5 ~133
Aromatic carbon ortho to the

iodine atom.

C-3 ~131
Aromatic carbon ortho to the

iodine atom.

C-6 ~129
Aromatic carbon ortho to the

carboxyl group.

C-4 ~95

Aromatic quaternary carbon

directly attached to iodine; the

"heavy atom effect" causes a

significant upfield (shielded)

shift.[4]

-CH₃ ~22
The methyl carbon is in the

typical aliphatic region.
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Causality Behind Predictions: The chemical shifts are predicted based on established data for

substituted benzenes.[4][5][6] The carbonyl carbon (C=O) is the most downfield. The carbon

bearing the iodine (C-4) is shifted significantly upfield due to the heavy atom effect. The other

aromatic carbons are influenced by the combined electronic effects of the three substituents.

Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of high-purity 4-Iodo-2-methylbenzoic acid.

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is suitable for moderately polar

compounds, while DMSO-d₆ is used for less soluble samples.[7]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical Parameters: 30° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition

time, 16 scans.[7]

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

Typical Parameters: 45° pulse angle, 2-second relaxation delay, accumulate a sufficient

number of scans (e.g., 1024) for a good signal-to-noise ratio.[7]

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase and baseline correct the spectrum.
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Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS

at 0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range
(cm⁻¹)

Vibration Type Intensity Functional Group

2500-3300 O-H stretch Broad Carboxylic Acid

~1700 C=O stretch Strong Carboxylic Acid

~1600, ~1475 C=C stretch Medium Aromatic Ring

~1300 C-O stretch Medium Carboxylic Acid

2950-2850 C-H stretch Weak Methyl Group

~800-600 C-I stretch Medium-Weak Aryl Iodide

Interpretation: The most characteristic feature will be a very broad O-H absorption in the 2500-

3300 cm⁻¹ region, partially overlapping the C-H stretches, which is indicative of the hydrogen-

bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the

carbonyl (C=O) stretch. The presence of the aromatic ring is confirmed by C=C stretching

bands, and the C-I bond will show a weaker absorption in the fingerprint region.

Start Prepare Sample
(ATR or KBr Pellet)

Place in IR
Spectrometer

Acquire Spectrum
(Scan 4000-400 cm⁻¹)

Process Data
(Baseline Correction)

Identify Key Peaks
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Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through its fragmentation pattern. For 4-Iodo-2-methylbenzoic acid, Electron Ionization

(EI) is a common method.

Predicted Mass Spectrometry Data (EI)

m/z (mass-to-charge) Proposed Fragment Rationale

262 [M]⁺ Molecular ion peak.

245 [M - OH]⁺
Loss of a hydroxyl radical from

the carboxylic acid.

217 [M - COOH]⁺

Loss of the entire carboxyl

group, forming an iodotoluene

radical cation.

135 [M - I]⁺

Loss of an iodine radical, a

common fragmentation for aryl

iodides.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment from toluene

derivatives.

127 [I]⁺

Iodine cation, though less

common as a primary

fragment.

Interpretation: The molecular ion peak at m/z 262 confirms the molecular weight.[2] The

fragmentation pattern is dictated by the weakest bonds and the stability of the resulting

fragments. The loss of the hydroxyl group (m/z 245) and the entire carboxyl group (m/z 217)

are characteristic of benzoic acids. The cleavage of the C-I bond to lose an iodine radical

(resulting in a fragment at m/z 135) is also highly probable.
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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Profile
The comprehensive characterization of 4-Iodo-2-methylbenzoic acid relies on the synergistic

application of multiple spectroscopic techniques. ¹H and ¹³C NMR confirm the precise

arrangement of atoms in the carbon skeleton, IR spectroscopy validates the presence of key

functional groups (carboxylic acid, aryl iodide), and mass spectrometry confirms the molecular

weight and provides fragmentation data consistent with the proposed structure. Together, these

methods provide a robust and self-validating analytical package essential for any researcher or

developer utilizing this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-iodo-2-Methyl-benzoic acid Methyl ester | 103440-53-5 [chemicalbook.com]

2. scbt.com [scbt.com]

3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

4. spectrabase.com [spectrabase.com]

5. 4-Iodobenzoic acid(619-58-9) 13C NMR spectrum [chemicalbook.com]

6. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum [chemicalbook.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [spectroscopic data for 4-Iodo-2-methylbenzoic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175291#spectroscopic-data-for-4-iodo-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b175291?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92645367.htm
https://www.scbt.com/p/4-iodo-2-methylbenzoic-acid-133232-58-3
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://spectrabase.com/spectrum/BfgRmuApECC
https://www.chemicalbook.com/SpectrumEN_619-58-9_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_88-67-5_13CNMR.htm
https://pdf.benchchem.com/1295/Spectroscopic_Profile_of_2_Iodo_5_methylbenzoic_Acid_A_Technical_Guide.pdf
https://pdf.benchchem.com/1295/Analytical_methods_for_assessing_the_purity_of_2_Iodo_5_methylbenzoic_acid.pdf
https://www.benchchem.com/product/b175291#spectroscopic-data-for-4-iodo-2-methylbenzoic-acid
https://www.benchchem.com/product/b175291#spectroscopic-data-for-4-iodo-2-methylbenzoic-acid
https://www.benchchem.com/product/b175291#spectroscopic-data-for-4-iodo-2-methylbenzoic-acid
https://www.benchchem.com/product/b175291#spectroscopic-data-for-4-iodo-2-methylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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